4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid
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Overview
Description
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is a chemical compound with the molecular formula C16H14N2O3 It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid typically involves the reaction of 8-methylimidazo[1,2-a]pyridine with a suitable benzoic acid derivative. One common method includes the use of a coupling reaction where the imidazo[1,2-a]pyridine moiety is linked to the benzoic acid through a methoxy bridge. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.
2-({Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde): Another derivative with a different substitution pattern on the benzene ring.
1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride: Contains an amine group, offering different reactivity and biological activity.
Uniqueness
4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy linkage and carboxylic acid group provide versatile sites for further functionalization and derivatization, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-3-2-8-18-9-13(17-15(11)18)10-21-14-6-4-12(5-7-14)16(19)20/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAWMBYNBCRYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)COC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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